molecular formula C5H8ClN3 B1453430 3-chloro-5-isopropyl-1H-1,2,4-triazole CAS No. 54671-65-7

3-chloro-5-isopropyl-1H-1,2,4-triazole

Cat. No. B1453430
CAS RN: 54671-65-7
M. Wt: 145.59 g/mol
InChI Key: JDIJNDYVYVYVND-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropyl-1H-1,2,4-triazole is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 3-chloro-5-isopropyl-1H-1,2,4-triazole, has been a subject of research. Strategies for synthesis often involve the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular formula of 3-chloro-5-isopropyl-1H-1,2,4-triazole is C5H8ClN3 . It is a member of the 1,2,4-triazole family, which are nitrogen-containing heterocycles .


Chemical Reactions Analysis

1,2,4-Triazoles, including 3-chloro-5-isopropyl-1H-1,2,4-triazole, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as antimicrobial agents and various medicines .


Physical And Chemical Properties Analysis

The average mass of 3-chloro-5-isopropyl-1H-1,2,4-triazole is 145.590 Da . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Chemistry

1,2,4-Triazole derivatives are prominent in pharmaceutical chemistry due to their ability to act as pharmacophores, engaging in hydrogen-bonding and dipole interactions with biological receptors . The 3-chloro-5-isopropyl variant can be utilized in the synthesis of new drug candidates, particularly those targeting cancer cells, microbes, and various diseases .

Agrochemistry

In the field of agrochemistry, triazole compounds have been used as growth regulators and fungicides. The specific substitution pattern of 3-chloro-5-isopropyl could potentially enhance these properties, offering a new avenue for crop protection and yield improvement .

Material Sciences

The structural properties of 1,2,4-triazoles make them suitable for applications in material sciences. They can be incorporated into polymers or used as ligands in coordination chemistry, which could lead to the development of new materials with unique properties .

Organic Catalysts

Triazoles, including the 3-chloro-5-isopropyl variant, can serve as organic catalysts due to their nitrogen content and ability to participate in various chemical reactions. They could be used to catalyze reactions in organic synthesis, potentially leading to more efficient and environmentally friendly processes .

Antimicrobial Agents

The N–C–S linkage in the 1,2,4-triazole skeleton has been associated with antimicrobial activity. As such, 3-chloro-5-isopropyl-1H-1,2,4-triazole could be explored as a novel antimicrobial agent, with potential applications in medicine and sanitation .

Anticancer and Antitumor Activities

Triazole derivatives have shown potential in anticancer and antitumor therapies. The unique structure of 3-chloro-5-isopropyl-1H-1,2,4-triazole may interact with specific biological targets, offering a new pathway for the treatment of various cancers .

Mechanism of Action

Compounds containing a triazole structure exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . A great quantity of drugs with a triazole structure has been developed and proved, for example, ketoconazole and fluconazole .

properties

IUPAC Name

3-chloro-5-propan-2-yl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIJNDYVYVYVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-isopropyl-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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